molecular formula C6H5LiN2O2 B2894050 Lithium;4-methylpyrimidine-2-carboxylate CAS No. 2243505-09-9

Lithium;4-methylpyrimidine-2-carboxylate

Cat. No.: B2894050
CAS No.: 2243505-09-9
M. Wt: 144.06
InChI Key: OCENVYJTZPCYAZ-UHFFFAOYSA-M
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Description

Lithium;4-methylpyrimidine-2-carboxylate: is a chemical compound with the molecular formula C6H5LiN2O2 It is a lithium salt of 4-methylpyrimidine-2-carboxylic acid

Scientific Research Applications

Lithium;4-methylpyrimidine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It can be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on lithium-based compounds like “Lithium;4-methylpyrimidine-2-carboxylate” could involve further exploration of their potential applications in lithium-ion batteries , as well as the development of more efficient methods for recycling spent lithium-ion batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium;4-methylpyrimidine-2-carboxylate typically involves the reaction of 4-methylpyrimidine-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Lithium;4-methylpyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of lithium;4-methylpyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Lithium;4-chloropyrimidine-2-carboxylate
  • Lithium;4-aminopyrimidine-2-carboxylate
  • Lithium;4-hydroxypyrimidine-2-carboxylate

Comparison: Lithium;4-methylpyrimidine-2-carboxylate is unique due to the presence of a methyl group at the 4-position of the pyrimidine ring. This structural feature may influence its reactivity and interactions compared to other similar compounds. For example, the methyl group can affect the compound’s electronic properties and steric hindrance, leading to differences in its chemical behavior and biological activity.

Properties

IUPAC Name

lithium;4-methylpyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.Li/c1-4-2-3-7-5(8-4)6(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCENVYJTZPCYAZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=NC=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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